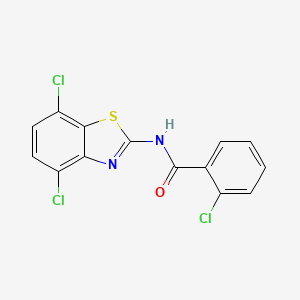
HDACs/mTOR Inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDACs/mTOR Inhibitor 1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. The compound is known to inhibit the activity of both HDACs and mTOR, which are enzymes that play a crucial role in the progression and spread of cancer cells.
Aplicaciones Científicas De Investigación
Cardiac Hypertrophy and Heart Failure
- Inhibition of Cardiac Hypertrophy : HDAC inhibitors have shown effectiveness in suppressing pathological cardiac hypertrophy, potentially preventing heart failure. They work by increasing the expression of genes encoding inhibitors of mTORC1, a complex stimulating cell growth. Inhibiting class I HDACs suppressed pathological cardiac hypertrophy through mTOR activity inhibition, suggesting their potential use in heart disease treatments (Morales et al., 2016).
Cancer Therapies
- Dual Inhibition in Non-Hodgkin Lymphoma : Combination therapies involving inhibitors of PI3K/mTOR and HDAC have shown synergy against non-Hodgkin lymphoma, suggesting a new avenue for overcoming clinical resistance (Bianchi & Ghobrial, 2014).
- Targeting RAS-Driven Tumors : A combination of mTOR and HDAC inhibitors has been found to effectively target NF1-mutant and KRAS-mutant non-small cell lung cancers by inducing catastrophic oxidative stress, presenting a promising therapeutic strategy for these malignancies (Malone et al., 2017).
- Impact on Autophagy and DNA Damage Response : HDAC inhibitors are known to impact the DNA damage response (DDR) and autophagy, crucial in cancer therapies, particularly in the context of radiomimetic anticancer drugs (Shubassi et al., 2012).
- HDAC Inhibition in Myeloid Leukemia : HDAC inhibitors have been identified as effective anti-cancer agents, particularly in targeting myeloid leukemia by suppressing autophagy, a critical survival mechanism in cancer cells (Stankov et al., 2013).
Neurodegenerative Disorders
- Potential in Alzheimer's Disease : HDAC inhibitors have been suggested as innovative agents for treating neurodegenerative disorders like Alzheimer's disease, given their role in controlling gene expression and modulating non-histone protein activity (De Simone & Milelli, 2019).
Additional Insights
- Regulation of Estrogen Receptor Expression in Breast Cancer : Mitogens activating the PI3K/mTOR pathway have been shown to trigger the phosphorylation of HDAC1 in breast cancer cells, impacting estrogen receptor expression and potentially playing a role in endocrine resistance (Citro et al., 2015).
Propiedades
IUPAC Name |
(2R)-N-[4-[1-[7-(hydroxyamino)-7-oxoheptyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXRCUVTZDXVHY-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HDACs/mTOR Inhibitor 1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)
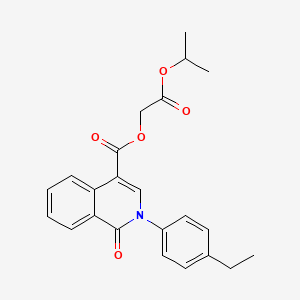

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)
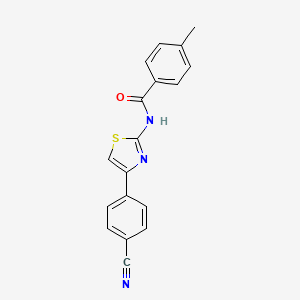
![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)
![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)
![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)
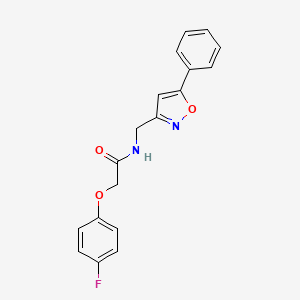
![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)
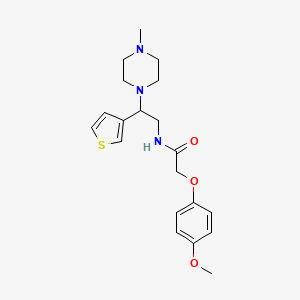
![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)
